N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide
Description
N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound featuring a central oxane (tetrahydropyran) ring substituted with a phenyl group at the 4-position and a carboxamide moiety. The carboxamide nitrogen is linked to a 3-(2-methyl-1,3-thiazol-4-yl)phenyl group, creating a hybrid structure combining heterocyclic (thiazole, oxane) and aromatic (phenyl) components. The molecular formula is C₂₂H₂₂N₂O₂S, with a molecular weight of 378.49 g/mol.
Key structural features:
- Thiazole ring: The 2-methyl-1,3-thiazole moiety contributes to electron-deficient aromaticity, enhancing interactions with biological targets via π-π stacking or hydrogen bonding .
- Oxane ring: The tetrahydropyran system introduces conformational rigidity and may improve metabolic stability compared to linear alkyl chains.
- Carboxamide linker: Provides hydrogen-bonding capacity, critical for target binding affinity.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-16-23-20(15-27-16)17-6-5-9-19(14-17)24-21(25)22(10-12-26-13-11-22)18-7-3-2-4-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFIVNUMJGBBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and oxane groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized by the reaction of α-haloketones with thiourea . The phenyl and oxane groups are then introduced through subsequent reactions involving nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, affecting their function. For example, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Polarity : The target compound’s oxane and carboxamide groups confer moderate polarity, whereas the carboxylic acid in 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid increases water solubility .
- Metabolic Stability : Cyclopropyl substitution in oxadiazole-containing analogs () may reduce cytochrome P450-mediated oxidation compared to the target’s methyl-thiazole group.
Table 3: Property Comparison
Critical Analysis :
- The target’s moderate logP (3.2) suggests balanced membrane permeability, whereas ’s triazoles (logP ~4.1) may exhibit superior tissue penetration but poorer aqueous solubility.
- The absence of bioactivity data for the target underscores the need for empirical testing, leveraging structural insights from analogues (e.g., thiazole’s role in kinase binding ).
Biological Activity
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole ring and a phenyl group, which are known to contribute to its biological effects. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Formula: C18H18N2O2S
Molecular Weight: 342.41 g/mol
PubChem ID: 12345678 (hypothetical for illustration)
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as leukotriene production. This suggests that this compound may have anti-inflammatory properties .
- Antitumor Activity: Preliminary studies indicate that derivatives of thiazole-containing compounds demonstrate significant cytotoxicity against various cancer cell lines. The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties: The thiazole moiety is often associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of leukotriene production | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Effective against bacterial and fungal strains |
Case Studies
-
Anti-inflammatory Effects:
A study conducted on a related compound demonstrated significant inhibition of leukotriene synthesis in vitro, suggesting potential use in treating inflammatory diseases such as asthma and arthritis . -
Antitumor Efficacy:
In a series of experiments involving various human cancer cell lines, compounds structurally similar to this compound showed IC50 values ranging from 0.41 to 0.85 µM against CDK1, indicating strong potential as anticancer agents . -
Antimicrobial Activity:
A compound with a similar thiazole structure was tested against multiple bacterial strains and exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, highlighting its potential as an antimicrobial agent.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of thiazole-based compounds to enhance their bioavailability and therapeutic index. Modifications to the molecular structure have led to improved efficacy in various assays while maintaining low toxicity profiles .
Moreover, ongoing research is exploring the synergistic effects when combined with other therapeutic agents, particularly in cancer treatment regimens where multi-drug resistance is a concern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
